1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol
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Overview
Description
1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol is a heterocyclic compound that contains a thienopyrimidine core fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol typically involves multi-step reactions. One common method includes the nucleophilic substitution of a thienopyrimidine derivative with a piperidine derivative under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various cellular pathways. For example, it may inhibit protein kinases involved in cell signaling, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (PKB) and have shown significant activity in cellular assays.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have been studied for their anticancer activity and other therapeutic effects.
Uniqueness
1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol is unique due to its specific structural features, such as the thienopyrimidine core and the piperidine ring. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H17N3OS |
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Molecular Weight |
263.36 g/mol |
IUPAC Name |
1-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-ol |
InChI |
InChI=1S/C13H17N3OS/c1-2-10-7-11-12(14-8-15-13(11)18-10)16-5-3-9(17)4-6-16/h7-9,17H,2-6H2,1H3 |
InChI Key |
MMEGHSYONXOOET-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCC(CC3)O |
Origin of Product |
United States |
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